4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione

Overview

Description

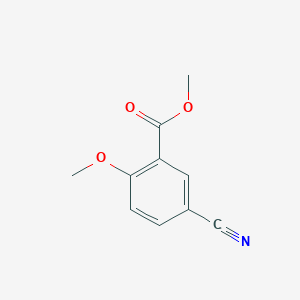

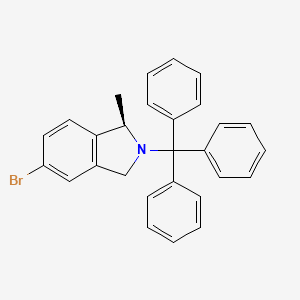

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is a chemical compound with the molecular formula C11H9F3O2 . It has a molecular weight of 230.19 and is typically stored in a refrigerator . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a butane-1,3-dione backbone with a trifluoromethyl group and a m-tolyl group attached . The InChI code for this compound is 1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been used in the synthesis of NNO ketoimines via Schiff base condensation reactions . They have also been used as ligands in the preparation of ternary lanthanide (Ln) complexes .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.3±0.1 g/cm3 , a boiling point of 270.2±35.0 °C at 760 mmHg , and a flash point of 94.2±22.8 °C . The compound has a molar refractivity of 50.9±0.3 cm3 and a polarizability of 20.2±0.5 10-24 cm3 .Scientific Research Applications

Crystal Structure and Surface Analysis

- Research shows the synthesis of a compound obtained via the reaction of 1-azido-2,3,4,5,6-pentafluorobenzene with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione. This compound, in its crystal form, is linked by hydrogen bonds and aromatic π–π stacking interactions into a three-dimensional network (Pokhodylo et al., 2021).

Synthesis and Characterization in Metal Complexes

- Nickel(II) and Copper(II) complexes of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione have been prepared and characterized. This includes analysis through microanalysis, conductance, magnetic and spectral measurements, indicating their potential in various chemical applications (Woods et al., 2009).

Applications in Dye-Sensitized Solar Cells

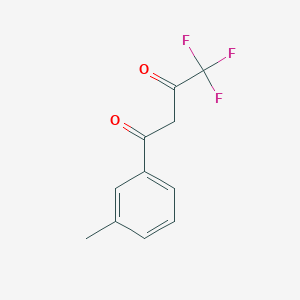

- A study on aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, which include 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione, demonstrates their use in dye-sensitized solar cells. These complexes exhibit intense visible light absorption and improved red-light absorptivity, indicating their utility in solar energy applications (Islam et al., 2006).

Electroanalytical Applications

- The compound has been used in electroanalytical studies to determine the formation constants of mixed-ligand complexes involving Cd(II) and amino acids. This suggests its application in analytical chemistry for studying metal-ligand interactions (Meena & Grover, 2018).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

- Research on the synthesis of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine, which is derived from 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, reveals its potential in creating derivatives with marked inhibition against certain cancer cell lines, indicating its relevance in medicinal chemistry (Liu et al., 2020).

NIR-Luminescence in Lanthanide Complexes

- Studies on ternary-lanthanide complexes using 4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dione show NIR-luminescence properties. These complexes exhibit characteristic NIR luminescence, suggesting their potential in optical amplification and other photonic applications (Dang et al., 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,4,4-trifluoro-1-(3-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFWLZQTWRLBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595230 | |

| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53764-99-1 | |

| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)-1,3-butanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCX472V3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)